molecular formula C8H7BrN2O B1526187 3-Bromo-7-methoxyimidazo[1,2-A]pyridine CAS No. 342613-73-4

3-Bromo-7-methoxyimidazo[1,2-A]pyridine

Cat. No. B1526187
M. Wt: 227.06 g/mol
InChI Key: BGICXEKRCYOBOY-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxyimidazo[1,2-A]pyridine is a chemical compound with the molecular weight of 227.06 . Its IUPAC name is 3-bromo-7-methoxyimidazo[1,2-A]pyridine .


Synthesis Analysis

The synthesis of imidazo[1,2-A]pyridine derivatives, including 3-Bromo-7-methoxyimidazo[1,2-A]pyridine, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .


Molecular Structure Analysis

The molecular structure of 3-Bromo-7-methoxyimidazo[1,2-A]pyridine is represented by the InChI code: 1S/C8H7BrN2O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-A]pyridine derivatives are diverse. For instance, the conversion of imidazo[1,5-A]pyrimidine core into 3H-imidazo[4,5-B]pyridine occurs only under acidic conditions, involving the cleavage of the C–N bond and formation of the C–C bond .


Physical And Chemical Properties Analysis

3-Bromo-7-methoxyimidazo[1,2-A]pyridine is a compound with a molecular weight of 227.06 . It is recommended to be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Bromo-7-methoxyimidazo[1,2-a]pyridine serves as a pivotal intermediate in the synthesis of various imidazo[1,2-a]pyridines, showcasing its utility in chemical synthesis. For instance, 3-aminoimidazo[1,2-a]pyridines have been successfully synthesized in the presence of ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br, highlighting a method with easy workup and reusability of the ionic liquid (Shaabani, Soleimani, & Maleki, 2006). Moreover, the compound plays a role in the synthesis of novel selenylated imidazo[1,2-a]pyridines aimed at breast cancer chemotherapy, demonstrating its potential in the development of antitumor agents (Almeida et al., 2018).

Antitumor Activity

In the realm of cancer research, polymethoxylated fused pyridine ring systems, including imidazo[1,2-a]pyridine derivatives, have been evaluated for their antitumor activity. A series of such compounds were synthesized and screened, revealing a broad spectrum of antitumor activity against various cancer cell lines (Rostom, Hassan, & El-Subbagh, 2009). This underscores the significant potential of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine derivatives in cancer treatment.

Novel Heterocyclization Method

The compound also serves as a cornerstone for a novel heterocyclization method aimed at synthesizing the core of marine alkaloids variolins and related azolopyrimidines. This method involves the reaction of 3-bromo-2-(bromomethyl)pyrrolo[2,3-b]pyridine and tosylmethyl isocyanide under phase-transfer conditions, illustrating an innovative approach to creating complex molecular structures (Mendiola et al., 2004).

Fluorescent Properties

Additionally, 3-Bromo-7-methoxyimidazo[1,2-a]pyridine derivatives have been explored for their fluorescent properties. The synthesis of 1,3-diarylated imidazo[1,5-a]pyridines, including derivatives of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine, demonstrated a wide variety of fluorescent emissions. These compounds offer promising applications in the development of luminescent materials and optical sensors (Shibahara et al., 2009).

Safety And Hazards

The safety data sheet (SDS) for 3-Bromo-7-methoxyimidazo[1,2-A]pyridine can be found online . It’s important to handle this compound with care and follow the safety guidelines provided in the SDS.

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-A]pyridine derivatives are being explored for their potential in this area . This indicates promising future directions for the research and development of 3-Bromo-7-methoxyimidazo[1,2-A]pyridine and related compounds.

properties

IUPAC Name

3-bromo-7-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGICXEKRCYOBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-methoxyimidazo[1,2-A]pyridine

CAS RN

342613-73-4
Record name 3-bromo-7-methoxyimidazo[1,2-a]pyridine
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Synthesis routes and methods

Procedure details

7-Methoxyimidazo[1,2-α]pyridine (1.0 g, 6.8 mmol) and sodium acetate (0.67 g, 8.1 mmol) were dissolved in a saturated solution of potassium bromide in methanol (5 ml) and cooled to 0° C. before adding bromine (1.13 g, 7.1 mmol) dropwise over 5 min. The mixture was allowed to stir for 15 min before pouring onto saturated sodium hydrogencarbonate solution (50 ml). The resulting yellow solid was collected by filtration and dried. This solid was purified by flash column chromatography on silica eluting with 50% ethyl acetate in isohexane to afford 3-bromo-7-methoxyimidazo[1,2-α]pyridine (0.4 g, 26%) as a white solid. 1H NMR (360 MHz, CDCl3) δH 3.87 (3H, s), 6.64 (1H, dd, J 2 and 7), 6.88 (1H, d, J 2), 7.45 (1H, s), 7.92 (1H, d, J 7).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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